2-Amino-4-bromo-3,5,6-trifluoro-benzamide
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Overview
Description
2-Amino-4-bromo-3,5,6-trifluoro-benzamide is a chemical compound with the molecular formula C7H4BrF3N2O and a molecular weight of 269.0185 g/mol . This compound is primarily used in scientific research and is known for its unique chemical properties due to the presence of bromine, fluorine, and amino groups on the benzamide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar coupling reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3,5,6-trifluoro-benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
2-Amino-4-bromo-3,5,6-trifluoro-benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-3,5,6-trifluoro-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromo-3-fluorobenzoic acid: Similar in structure but with different functional groups, leading to different chemical properties and applications.
2-Amino-4-bromophenol: Another similar compound with distinct properties due to the presence of a hydroxyl group instead of fluorine atoms.
Properties
Molecular Formula |
C7H4BrF3N2O |
---|---|
Molecular Weight |
269.02 g/mol |
IUPAC Name |
2-amino-4-bromo-3,5,6-trifluorobenzamide |
InChI |
InChI=1S/C7H4BrF3N2O/c8-2-4(10)3(9)1(7(13)14)6(12)5(2)11/h12H2,(H2,13,14) |
InChI Key |
WMFZBILFPXUBFN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)N)C(=O)N |
Origin of Product |
United States |
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